molecular formula C10H10BrNO B11788710 (R)-4-(3-Bromophenyl)pyrrolidin-2-one CAS No. 1384268-55-6

(R)-4-(3-Bromophenyl)pyrrolidin-2-one

Cat. No.: B11788710
CAS No.: 1384268-55-6
M. Wt: 240.10 g/mol
InChI Key: OKCQAQCUYZLTCI-QMMMGPOBSA-N
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Description

(R)-4-(3-Bromophenyl)pyrrolidin-2-one is a chiral pyrrolidinone-based building block of high interest in medicinal chemistry and drug discovery. The pyrrolidinone scaffold, a lactam derivative of pyrrolidine, is a privileged structure in pharmaceuticals due to its favorable three-dimensional (3D) coverage and ability to explore pharmacophore space, which can lead to improved selectivity and pharmacokinetic properties in drug candidates . The saturated pyrrolidine ring is one of the most common nitrogen heterocycles found in FDA-approved drugs . The specific stereochemistry of the (R)-enantiomer is critical for binding to enantioselective biological targets, such as proteins and enzymes, making it a valuable chiral synthon for developing stereoselective ligands . Compounds based on the pyrrolidinone core have been investigated as agonists for targets like the Formyl peptide receptor 2 (FPR2), showing potential for anti-inflammatory activity . Furthermore, 2-oxo-1-pyrrolidine derivatives are the subject of patent literature for their potential uses in treating a range of central nervous system disorders, including epilepsy, convulsions, neuropathic pain, and migraine . The 3-bromophenyl substituent introduces a halogenated aromatic group, which is a common feature in drug molecules that can influence lipophilicity and be utilized for further structural elaboration via cross-coupling reactions. This product is intended for research purposes as a key intermediate in the synthesis and exploration of novel bioactive molecules. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1384268-55-6

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

(4R)-4-(3-bromophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10BrNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1

InChI Key

OKCQAQCUYZLTCI-QMMMGPOBSA-N

Isomeric SMILES

C1[C@@H](CNC1=O)C2=CC(=CC=C2)Br

Canonical SMILES

C1C(CNC1=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Pyrrolidinone Scaffolds in Advanced Organic Synthesis Research

The pyrrolidinone ring system, a five-membered lactam, is a privileged scaffold in organic synthesis. researchgate.net This structural motif is a cornerstone in the architecture of a vast number of biologically active natural products and synthetic pharmaceuticals. nih.govmdpi.com Its prevalence is attributed to its ability to engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding to biological targets.

In the realm of advanced organic synthesis, the development of novel methodologies for the construction and functionalization of pyrrolidinone scaffolds is a vibrant area of research. rsc.orgnih.govrsc.org Synthetic chemists are continually exploring more efficient, stereoselective, and atom-economical routes to access these valuable heterocycles. The academic fascination with pyrrolidinones stems from their versatility as synthetic intermediates, which can be elaborated into more complex molecular frameworks. The lactam functionality provides a handle for various chemical transformations, while the ring carbons can be stereoselectively substituted to create diverse chemical entities.

The Role of Chiral Bromophenyl Substituted Compounds in Chemical Research

The incorporation of a bromophenyl group into a chiral molecule, as seen in (R)-4-(3-Bromophenyl)pyrrolidin-2-one, introduces several advantageous features for chemical research. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in crystal engineering and molecular recognition. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the facile introduction of diverse substituents onto the phenyl ring, enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies in drug discovery. researchgate.net

The chirality of these compounds is of paramount importance, as the biological activity of enantiomers can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even toxic. Consequently, the development of methods for the enantioselective synthesis of chiral bromophenyl-substituted compounds is a critical objective in modern synthetic chemistry.

Conceptual Framework for Investigating Enantiomerically Pure Heterocycles

The study of enantiomerically pure heterocycles like (R)-4-(3-Bromophenyl)pyrrolidin-2-one is underpinned by a robust conceptual framework that encompasses asymmetric synthesis, chiral analysis, and stereoselective biological evaluation.

Asymmetric Synthesis: The primary goal of asymmetric synthesis is to produce a single enantiomer of a chiral compound in high enantiomeric excess (ee). Various strategies are employed to achieve this, including the use of chiral catalysts (organocatalysts, transition metal complexes with chiral ligands), chiral auxiliaries, and enzymes. acs.orgnih.gov For the synthesis of chiral γ-lactams such as the target compound, organocatalytic methods have shown particular promise. rsc.orgrsc.org

Chiral Analysis: The determination of the enantiomeric purity of a chiral compound is a crucial aspect of its investigation. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for separating and quantifying enantiomers. nih.govresearchgate.netnih.gov Spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy with chiral solvating or derivatizing agents, can also be employed to determine enantiomeric excess. chemicalbook.comresearchgate.netyoutube.comipb.pt

Stereoselective Biological Evaluation: Once an enantiomerically pure heterocycle is synthesized and characterized, its biological activity is assessed. This involves in vitro and in vivo assays to determine its efficacy and selectivity for a particular biological target. The comparison of the biological activity of the individual enantiomers is essential to establish a clear understanding of the stereochemical requirements for the observed effect.

Contextualizing R 4 3 Bromophenyl Pyrrolidin 2 One Within Current Academic Discourse

Strategies for Stereoselective and Enantioselective Synthesis

The creation of the stereogenic center at the C4 position of the pyrrolidinone ring with a defined absolute configuration is the key challenge in the synthesis of this compound. Several strategies have been developed to achieve this, primarily focusing on asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in Pyrrolidinone Ring Formation

Asymmetric catalysis offers an elegant and atom-economical approach to chiral pyrrolidinones. Transition metal catalysts, in conjunction with chiral ligands, can effectively control the stereochemical outcome of the ring-forming reaction.

Rhodium and Iridium-catalyzed asymmetric hydrogenations are powerful methods for the synthesis of chiral γ-lactams. For instance, the asymmetric hydrogenation of β,γ-unsaturated γ-lactams can produce chiral γ-lactams with excellent yields and enantioselectivities. Mechanistic studies suggest that these reactions may proceed through the hydrogenation of N-acyliminium cations generated in situ. While not directly applied to this compound, this methodology represents a potent strategy for accessing chiral 4-arylpyrrolidinones.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is another versatile tool. The intramolecular cyclization of suitable precursors, such as carbamates derived from allylic amines, can furnish chiral pyrrolidinones with high enantiomeric excess. The stereoselectivity is induced by the chiral ligand coordinated to the palladium center.

Below is a table summarizing representative asymmetric catalytic methods for the synthesis of chiral pyrrolidinones.

Catalyst SystemSubstrate TypeProduct TypeEnantioselectivity (ee)Yield
[Rh(cod)₂]BF₄ / Chiral Dieneβ,γ-Unsaturated γ-lactamChiral γ-lactamUp to 99%High
[Ir(cod)Cl]₂ / Chiral Phosphine (B1218219)Racemic γ-hydroxy-γ-lactamChiral γ-lactamUp to 96%Up to 99%
Pd₂(dba)₃ / Chiral LigandAllylic CarbamateChiral Vinyl-pyrrolidinone89-99%High

Chiral Auxiliary Approaches for Controlling Absolute Configuration

Chiral auxiliaries are stoichiometric chiral molecules that are temporarily attached to a substrate to direct a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

The Evans oxazolidinone auxiliaries are widely used for stereoselective alkylation reactions. An N-acylated Evans auxiliary can be enolized and then reacted with an electrophile, such as 3-bromobenzyl bromide. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary would provide the desired 4-(3-bromophenyl) substituted carboxylic acid derivative, which can then be cyclized to form the pyrrolidinone.

Pseudoephedrine is another effective chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids, which are precursors to 4-substituted pyrrolidinones. The amide derived from pseudoephedrine and a carboxylic acid can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation. The auxiliary can be cleaved under mild conditions.

Chiral AuxiliaryKey ReactionIntermediateDiastereoselectivity (de)
Evans OxazolidinoneAsymmetric AlkylationN-Acyl Oxazolidinone>95%
PseudoephedrineAsymmetric AlkylationPseudoephedrine AmideHigh
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)Asymmetric AlkylationSAMP Hydrazone>90%

Organocatalytic Methods in Pyrrolidinone Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives are particularly effective catalysts for various transformations leading to chiral pyrrolidinones.

The asymmetric Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by a chiral secondary amine like proline, is a common strategy. The resulting γ-nitrocarbonyl compound can then be reduced and cyclized to afford the corresponding 4-substituted pyrrolidin-2-one. For the synthesis of this compound, the Michael addition of a suitable three-carbon synthon to 1-bromo-3-(2-nitrovinyl)benzene would be a key step.

Bifunctional organocatalysts, which possess both a Lewis basic site (e.g., an amine) and a Lewis acidic site (e.g., a thiourea or squaramide), can provide enhanced reactivity and stereoselectivity by simultaneously activating both the nucleophile and the electrophile.

OrganocatalystReaction TypeKey IntermediateEnantioselectivity (ee)
ProlineMichael Additionγ-NitrocarbonylOften >90%
Diarylprolinol Silyl EtherMichael Additionγ-NitrocarbonylUp to 99%
Cinchona Alkaloid-derived SquaramideMichael Additionγ-NitrocarbonylHigh

Phase-Transfer Catalysis for Chiral Induction

Phase-transfer catalysis (PTC) is a valuable technique for performing reactions between reactants in immiscible phases. Chiral phase-transfer catalysts, typically chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts, can induce enantioselectivity in a variety of transformations.

The asymmetric alkylation of glycine (B1666218) derivatives under phase-transfer conditions is a well-established method for the synthesis of α-amino acids, which can be precursors to chiral pyrrolidinones. A Schiff base of a glycine ester can be deprotonated by a solid base (e.g., KOH) and the resulting enolate is then alkylated in the organic phase by an electrophile like 3-bromobenzyl bromide. The chiral PTC forms a chiral ion pair with the enolate, directing the alkylation to occur from one face.

Catalyst TypeReactionSubstrateEnantioselectivity (ee)
Cinchona Alkaloid-derived Quaternary Ammonium SaltAsymmetric AlkylationGlycine Schiff BaseUp to 99%
Maruoka CatalystAsymmetric AlkylationGlycine Schiff BaseHigh

Multi-Step Synthesis Pathways Involving Bromophenyl Precursors

While a direct, single-step enantioselective synthesis of this compound is not prominently reported in the literature, a plausible multi-step pathway can be constructed based on established synthetic methodologies. A common approach involves the creation of the chiral center through an asymmetric conjugate addition, followed by functional group manipulations and cyclization.

A potential synthetic route could commence with the Michael addition of a nitromethane (B149229) equivalent to 3-bromocinnamaldehyde or a related α,β-unsaturated ester. This reaction can be catalyzed by a chiral organocatalyst to establish the (R) stereocenter. The resulting γ-nitro carbonyl compound can then undergo reduction of the nitro group to an amine, which subsequently cyclizes to form the desired γ-lactam.

Alternatively, a route starting from a chiral precursor, such as (R)-4-amino-3-(3-bromophenyl)butanoic acid, could be envisioned. This chiral amino acid could be synthesized using methods like asymmetric hydrogenation of a suitable unsaturated precursor or through enzymatic resolution. Cyclization of this amino acid derivative would then yield this compound.

Cycloaddition Reactions in Pyrrolidinone Synthesis

Cycloaddition reactions provide a powerful and convergent approach to the construction of the pyrrolidinone ring system, often with good control over stereochemistry.

The [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene is a widely used method for the synthesis of pyrrolidines. The stereoselectivity of this reaction can be controlled by using a chiral dipolarophile, a chiral azomethine ylide precursor, or a chiral catalyst. For the synthesis of the target molecule, a [3+2] cycloaddition between an azomethine ylide and a 3-bromophenyl-substituted dipolarophile could be a viable strategy. Subsequent functional group transformations would be necessary to install the lactam functionality.

Nitrone cycloadditions represent another valuable tool. The reaction of a nitrone with an alkene leads to the formation of an isoxazolidine (B1194047) ring, which can be reductively cleaved to afford a γ-amino alcohol. This intermediate can then be oxidized and cyclized to the corresponding pyrrolidinone. The stereochemistry of the final product is dictated by the stereoselectivity of the initial cycloaddition reaction.

1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloadditions are powerful and highly stereoselective methods for constructing five-membered heterocyclic rings like the pyrrolidine (B122466) core. nih.govnih.gov The most common approach involves the reaction of an azomethine ylide with a suitable dipolarophile. ntu.edu.sgresearchgate.net

For the synthesis of 4-arylpyrrolidinones, this strategy would typically involve the reaction of an azomethine ylide with an α,β-unsaturated ester or a related electron-deficient alkene. The stereochemistry of the resulting pyrrolidine can be controlled through the use of chiral catalysts or auxiliaries. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the literature, the general applicability of this reaction is well-established for a wide range of substrates. The reaction is known for its high degree of stereocontrol, often allowing for the formation of multiple stereocenters in a single step. nih.gov

Table 1: Representative Catalytic Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

Catalyst System Dipolarophile Azomethine Ylide Precursor Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.)
Cu(I)/Chiral Ligand α,β-Unsaturated Ester Glycine Iminoester >20:1 up to 97%
Ag(I)/Chiral Phosphine Acrylate N-Metalated Azomethine Ylide High High

This table presents typical results for asymmetric 1,3-dipolar cycloadditions leading to substituted pyrrolidines, illustrating the potential of this methodology for the synthesis of chiral compounds like this compound.

Intramolecular Aza-Michael Cyclization Protocols

Intramolecular aza-Michael addition is another cornerstone in the synthesis of pyrrolidinones. rsc.orgresearchgate.net This method involves the cyclization of a nitrogen-centered nucleophile onto an α,β-unsaturated carbonyl moiety within the same molecule. The stereochemical outcome of the cyclization can be controlled by employing chiral catalysts or by starting with an enantiomerically pure precursor. rsc.orgchemrxiv.org

For the synthesis of this compound, a suitable precursor would be a chiral amine derivative containing a 3-bromophenyl-substituted Michael acceptor. The cyclization would then proceed, often promoted by a base or a catalyst, to form the pyrrolidinone ring with the desired stereochemistry at the C4 position. Organocatalysis, in particular, has emerged as a powerful tool for enantioselective aza-Michael additions. nih.gov

[3+2] Cycloaddition Approaches for Pyrrolidine Scaffolds

The [3+2] cycloaddition is a versatile and widely used method for the construction of five-membered rings, including the pyrrolidine scaffold. organic-chemistry.orgnih.gov This reaction class encompasses the 1,3-dipolar cycloadditions discussed previously but also includes other concerted or stepwise pathways. Asymmetric variants of these reactions, often catalyzed by transition metals like palladium or copper, allow for the synthesis of highly functionalized and enantioenriched pyrrolidines. ntu.edu.sguni.lu

The synthesis of chiral pyrrolidines via catalytic asymmetric [3+2] cycloaddition offers a direct route to complex structures from simple starting materials. nih.govresearchgate.net For instance, the reaction between an imine and a suitable three-carbon component can be catalyzed by a chiral metal complex to afford the desired pyrrolidine with high stereocontrol. nih.gov

Carbon-Hydrogen (C-H) Activation Strategies in Pyrrolidine Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including pyrrolidines. nih.gov This approach avoids the need for pre-functionalized substrates, allowing for the direct introduction of new substituents onto the pyrrolidine core.

Palladium-catalyzed C(sp³)–H arylation is a notable example, enabling the introduction of aryl groups at the α-position to the nitrogen atom. rsc.orgresearchgate.netresearchgate.netrsc.org While direct C-H functionalization at the C4 position of a pyrrolidinone is less common, strategies involving directing groups can be employed to achieve regioselectivity. The development of C-H functionalization methods offers a streamlined approach to the synthesis and diversification of complex molecules. rsc.org

Derivatization and Functional Group Interconversion Strategies for Pyrrolidinone Systems

Once the this compound core has been synthesized, it can be further modified through various derivatization and functional group interconversion strategies. rsc.org

Transformations Involving the Bromine Moiety

The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester). nih.govwhiterose.ac.ukmdpi.commdpi.com This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting the aryl bromide with an amine. chemrxiv.orgmdpi.comnih.gov This provides access to a wide array of N-arylated derivatives.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides

Reaction Type Coupling Partner Catalyst/Ligand System Typical Yield
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, Pd(OAc)₂/SPhos Good to Excellent
Buchwald-Hartwig Primary/Secondary Amine Pd₂(dba)₃/BINAP, RuPhos Good to Excellent
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂/CuI Good to Excellent

This table illustrates common cross-coupling reactions that can be applied to the bromine moiety of this compound for further diversification.

Functionalization of the Pyrrolidinone Nitrogen and Carbon Centers

The pyrrolidinone ring itself offers several sites for functionalization.

N-Functionalization: The nitrogen atom of the lactam can be alkylated, acylated, or arylated to introduce a variety of substituents. N-alkylation can be achieved using alkyl halides in the presence of a base.

α-Carbon Functionalization: The carbon atom alpha to the carbonyl group (C3) can be functionalized through enolate chemistry. Deprotonation with a suitable base generates an enolate that can react with various electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) reaction), to introduce substituents at this position. The α-position to the nitrogen (C5) can also be a target for functionalization, often through C-H activation strategies on a protected pyrrolidine precursor. mdpi.com

Sustainable and Green Chemistry Protocols in Pyrrolidinone Synthesis

The growing emphasis on environmental stewardship within the chemical industry has spurred the development of sustainable and green methodologies for the synthesis of chiral molecules, including pyrrolidinones. These protocols aim to minimize environmental impact by reducing waste, avoiding hazardous solvents and reagents, improving energy efficiency, and utilizing renewable resources. Key strategies in this domain include biocatalysis, flow chemistry, mechanochemistry, the use of alternative solvents, and the application of atom-economical catalytic processes.

Biocatalytic Approaches

Biocatalysis leverages the inherent selectivity of enzymes to perform complex chemical transformations under mild, aqueous conditions. This approach offers high enantioselectivity and regioselectivity, significantly reducing the need for protecting groups and minimizing the formation of byproducts. For the synthesis of chiral pyrrolidinones, enzymes such as laccases have been employed. For instance, the laccase from Myceliophthora thermophila (Novozym 51003) has been used to catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. This method efficiently creates highly functionalized pyrrolidine-2,3-diones with new all-carbon quaternary stereocenters in moderate to good yields (42–91%). rsc.org Furthermore, the integration of photocatalysis with enzymatic catalysis has been demonstrated for the synthesis of chiral N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxyprrolidines, showcasing the potential of chemoenzymatic cascades. nih.gov

Continuous Flow Chemistry

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Chiral Intermediates nih.govacs.orgalmacgroup.com
ParameterBatch ProcessingContinuous Flow Processing
Heat Transfer Limited by surface-area-to-volume ratio; challenging for large-scale exothermic reactions.Excellent heat transfer due to high surface-area-to-volume ratio, allowing for precise temperature control.
Mass Transfer Often inefficient, especially in multiphasic reactions.Enhanced mass transfer, leading to faster reaction rates and higher yields.
Safety Handling of hazardous materials and unstable intermediates at large scale poses significant risks.Small reactor volumes minimize risk; hazardous intermediates can be generated and consumed in situ.
Scalability Scaling up can be complex and may require re-optimization of reaction conditions.Scalable by extending operation time ("scaling out") or by using parallel reactors ("numbering up").
Reproducibility Can be variable due to challenges in controlling parameters consistently across different scales.High reproducibility due to precise control over reaction conditions.

Mechanochemistry and Solvent-Free Reactions

Mechanochemistry, particularly ball-milling, offers a compelling green alternative by enabling reactions to proceed in the absence of bulk solvents, thereby reducing waste and simplifying work-up procedures. mdpi.comresearchgate.net This high-energy milling technique induces chemical reactions through mechanical force. mdpi.com It has been successfully applied to the synthesis of a variety of N-heterocycles, including pyrroles and other precursors, often with high yields and reduced reaction times compared to conventional solution-based methods. acs.orgasianpubs.org The van Leusen pyrrole (B145914) synthesis, for example, can be performed mechanochemically to produce 3,4-disubstituted pyrroles, which are structurally related to the pyrrolidinone core. acs.org

Alternative and Green Solvents

The replacement of volatile, toxic, and flammable organic solvents is a cornerstone of green chemistry. Deep Eutectic Solvents (DESs) have gained attention as environmentally benign media for chemical synthesis. researchgate.net DESs are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a liquid with a low melting point. mdpi.comresearchgate.net These solvents are often biodegradable, non-toxic, and inexpensive. In the context of synthesizing precursors for chiral pyrrolidinones, DESs have been used as reaction media for the synthesis of chiral amines, sometimes acting as catalysts themselves and simplifying reaction conditions (e.g., enabling reactions at room temperature and in air). mdpi.com Chiral DESs, formed from chiral components, have also been developed and used as both the reaction medium and chiral inductor in asymmetric synthesis. researchgate.netresearchgate.netnih.govnih.gov

Table 2: Examples of Deep Eutectic Solvents (DESs) in Green Synthesis mdpi.comnih.gov
Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)Application Example
Choline ChlorideD-SorbitolNot SpecifiedSolvent for the synthesis of an (R)-amine precursor to (R)-Cinacalcet.
Choline ChlorideGlycerolNot SpecifiedReaction medium for organolithium additions to carbonyl compounds.
Choline Chloride3-Amino-1,2-propanediol (chiral)1:3Chiral reaction medium for addition of n-BuLi to carbonyls under air.
L-Proline (chiral)Various (e.g., Camphorsulfonic acid)VariousUsed as green media and chiral organocatalyst in asymmetric Michael additions. researchgate.net

Atom Economy and Catalytic Efficiency

The principle of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is central to green synthesis. nwnu.edu.cnrsc.org Catalytic "borrowing hydrogen" or "hydrogen transfer" methodologies are prime examples of atom-economical processes for forming C-N bonds. whiterose.ac.ukresearchgate.net In these reactions, a catalyst (typically based on iridium or ruthenium) temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde in situ. nih.gov The aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the catalyst using the borrowed hydrogen, regenerating the catalyst and producing water as the sole byproduct. whiterose.ac.uk This approach avoids the use of stoichiometric oxidizing and reducing agents and represents a highly efficient and clean route for the N-alkylation and synthesis of N-heterocycles. whiterose.ac.ukresearchgate.net

Mechanistic Studies of Chiral Induction and Stereocontrol

The stereochemistry of this compound is crucial, and its establishment is a key aspect of its synthesis. Chiral induction and stereocontrol in the formation of 4-substituted pyrrolidin-2-ones are typically achieved through asymmetric synthesis strategies.

One common approach involves the use of chiral auxiliaries or catalysts. For instance, in the synthesis of related compounds, chiral N-tert-butanesulfinyl imines have been used as effective electron-withdrawing groups in 1-azadienes, allowing for the diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions with azomethine ylides. acs.orgnih.gov The stereochemical outcome is dictated by the configuration of the chiral auxiliary, which directs the approach of the reacting species. For example, an (S)-configuration of a sulfinyl group can induce a specific absolute configuration in the final pyrrolidine product. nih.gov

Organocatalysis represents another powerful tool for achieving high stereocontrol. Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can activate substrates and create a chiral environment that favors the formation of one enantiomer over the other. rsc.org In the context of synthesizing 4-arylpyrrolidin-2-ones, a chiral catalyst would likely interact with one of the reactants, influencing the facial selectivity of the key bond-forming step.

Computational studies, such as Density Functional Theory (DFT), are often employed to rationalize the observed stereoselectivity. These studies can model the transition states of the competing reaction pathways and identify the key interactions, such as hydrogen bonding or steric hindrance, that lead to the preferential formation of one stereoisomer. acs.org

Investigation of Cycloaddition Reaction Mechanisms

[3+2] Cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings like pyrrolidines. researchgate.netmdpi.com The formation of the 4-arylpyrrolidin-2-one core of the target molecule likely proceeds through such a pathway. In a typical [3+2] cycloaddition for pyrrolidine synthesis, an azomethine ylide (a 1,3-dipole) reacts with an alkene (a dipolarophile).

The mechanism of these reactions can be either concerted or stepwise. DFT calculations on similar systems suggest that many of these cycloadditions proceed through a concerted but asynchronous transition state. nih.gov The regioselectivity of the addition, which determines the substitution pattern on the resulting pyrrolidine ring, is influenced by the electronic properties of both the dipole and the dipolarophile.

For the synthesis of a 4-arylpyrrolidin-2-one, the reaction could involve an azomethine ylide and a substituted alkene. The presence of the 3-bromophenyl group on one of the components would influence the electronic nature of the reactant, thereby affecting the regiochemical and stereochemical outcome of the cycloaddition. Computational studies on related cycloadditions have shown that both steric and electronic factors of the substituents play a crucial role in determining the preferred reaction pathway. mdpi.com

Reaction Pathway Analysis of Functional Group Transformations

The 3-bromophenyl moiety of this compound offers a versatile handle for a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives. The primary reactions involving this group are palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. The catalytic cycle for the Suzuki coupling is well-established and involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide. This step typically requires activation of the boronic acid with a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. The mechanism is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the catalyst.

The efficiency and selectivity of these transformations are highly dependent on the choice of catalyst (specifically the ligands on the palladium), the base, and the reaction conditions. Mechanistic investigations of these reactions often utilize techniques like mass spectrometry to identify key catalytic intermediates. uvic.ca

Role of Catalysts in Reaction Kinetics and Selectivity

Catalysts play a pivotal role in the synthesis and subsequent reactions of this compound, influencing both the reaction rate (kinetics) and the product distribution (selectivity).

In the context of asymmetric synthesis , chiral catalysts are essential for achieving high enantioselectivity. Lewis acids, for example, can coordinate to reactants, lowering the energy of the transition state and creating a chiral environment that directs the reaction pathway towards the desired stereoisomer. nih.govnih.gov The choice of the Lewis acid can significantly impact the diastereoselectivity of the reaction. acs.org Similarly, organocatalysts operate by forming transient chiral intermediates that favor one reaction pathway over another.

In palladium-catalyzed cross-coupling reactions , the nature of the ligand on the palladium center is critical for both kinetics and selectivity. Bulky, electron-rich phosphine ligands, for instance, are known to promote the oxidative addition and reductive elimination steps in the catalytic cycle, thereby increasing the reaction rate. The ligand can also influence the selectivity of the reaction, particularly in cases where multiple reactive sites are present in the molecule. The choice of catalyst can also be crucial in preventing side reactions. nih.gov

Kinetic studies of these catalytic reactions can provide valuable insights into the reaction mechanism, helping to identify the rate-determining step and optimize the reaction conditions for improved yield and selectivity. nih.govlehigh.edu For instance, understanding the kinetic parameters can help in designing more efficient catalytic systems for the functionalization of this compound.

Density Functional Theory (DFT) Calculations for Structural Optimization and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency in predicting the electronic structure of molecules. numberanalytics.com For this compound, DFT calculations are instrumental in determining its most stable three-dimensional geometry, a process known as structural optimization. By solving the Kohn-Sham equations, DFT can yield key ground-state electronic structure parameters, including molecular orbital energies, geometric configurations like bond lengths and angles, vibrational frequencies, and dipole moments. mdpi.com This information is fundamental to understanding the molecule's inherent stability and its potential interactions with other chemical species.

The reactivity of this compound can be explored by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO highlights sites prone to nucleophilic attack. Furthermore, DFT can be used to calculate reactivity descriptors such as molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and identify electron-rich and electron-poor regions, thereby predicting sites for non-covalent interactions and chemical reactions. scispace.com For instance, analysis of average local ionization energy surfaces and Fukui functions can pinpoint specific atoms' susceptibility to electrophilic or nucleophilic attack. researchgate.net

Below is an interactive table showcasing typical geometric parameters that can be obtained for the pyrrolidinone ring of this compound through DFT calculations.

ParameterAtom 1Atom 2Predicted Value (Exemplary)
Bond LengthN1C21.35 Å
Bond LengthC2C31.53 Å
Bond LengthC3C41.54 Å
Bond LengthC4C51.53 Å
Bond LengthC5N11.47 Å
Bond AngleC5N1C2
Bond AngleN1C2C3
Dihedral AngleC5N1C2

Molecular Electron Density Theory (MEDT) in Understanding Reaction Selectivity and Polarity

Molecular Electron Density Theory (MEDT) offers a modern framework for analyzing chemical reactivity, positing that the capacity for electron density to change, rather than frontier molecular orbital interactions, governs molecular reactivity. mdpi.com This theory is particularly useful for understanding the mechanisms of cycloaddition reactions and other processes where bond formation is key. nih.govresearchgate.net For reactions involving this compound, MEDT can provide profound insights into selectivity (chemo-, regio-, and stereoselectivity) and the polar nature of the reaction.

A central concept in MEDT is the analysis of the Global Electron Density Transfer (GEDT) at the transition state. mdpi.com The magnitude of GEDT indicates the polarity of a reaction; a large GEDT suggests a highly polar or ionic mechanism, where significant electron density flows from the nucleophile to the electrophile. mdpi.com By analyzing the changes in electron density along the reaction coordinate, MEDT can characterize reaction mechanisms as non-polar, polar, or ionic. mdpi.com

Furthermore, the topological analysis of the Electron Localization Function (ELF) along the reaction path allows for a detailed description of bond formation. researchgate.net This analysis can reveal whether a reaction proceeds through a one-step or multi-step mechanism and can characterize the nature of intermediates. nih.gov For example, in a potential [3+2] cycloaddition reaction involving a derivative of the pyrrolidinone ring, MEDT could be used to explain why a specific regio- and stereoisomer is formed preferentially by calculating the potential energy surfaces and analyzing the electronic flux between the reacting species. nih.gov

Prediction of Stereochemical Outcomes and Diastereoselectivity

The pyrrolidine ring is a common structural motif in pharmaceuticals and natural products, where specific stereochemistry is often essential for biological activity. emich.eduemich.edu Computational chemistry provides a powerful means to predict and rationalize the stereochemical outcomes of reactions used to synthesize or modify this compound. The goal is to determine the reaction conditions and substrate characteristics that favor the formation of one stereoisomer over others. emich.eduemich.edu

The prediction of stereoselectivity is typically achieved by calculating the energy profiles for all possible reaction pathways leading to different stereoisomers. The diastereoselectivity of a reaction is determined by the difference in the activation free energies (ΔΔG‡) of the transition states leading to the different diastereomers. The product ratio can be predicted using the Boltzmann distribution, which relates the energy difference between competing transition states to the expected product distribution.

For example, in the alkylation of the pyrrolidinone ring, the approach of the electrophile can occur from two different faces of the molecule, leading to two different diastereomers. Computational modeling can locate the transition states for both approaches and calculate their relative energies. Factors such as steric hindrance from the bulky 3-bromophenyl group and the inherent puckering of the pyrrolidinone ring will influence the stability of these transition states. beilstein-journals.org

The following table illustrates how calculated energy differences between two competing transition states (TS1 and TS2) can predict the diastereomeric ratio of products P1 and P2.

ParameterValue
Energy of TS1 (kcal/mol)20.5
Energy of TS2 (kcal/mol)22.0
ΔG‡ (TS2 - TS1) (kcal/mol)1.5
Predicted Ratio (P1:P2) at 298 K~93:7

Computational Modeling of Reaction Intermediates and Transition States

Understanding a chemical reaction mechanism requires the characterization of all transient species, including intermediates and transition states, that connect reactants to products. Computational modeling, particularly with DFT, is an indispensable tool for mapping the potential energy surface of a reaction involving this compound. pku.edu.cn

This process involves locating the stationary points on the energy surface. Reactants, products, and intermediates correspond to local minima, while transition states are first-order saddle points that connect these minima. By identifying the transition state structure, chemists can gain insight into the geometry of the molecular arrangement at the peak of the energy barrier. Calculating the energy of the transition state relative to the reactants yields the activation energy, a critical parameter that governs the reaction rate. researchgate.netacs.org

Conformational Analysis and Dynamics of the Pyrrolidinone Ring System

The five-membered pyrrolidinone ring is not planar and can adopt several puckered conformations to relieve ring strain. The specific conformation adopted by this compound influences its physical properties and its reactivity. The presence of the bulky 3-bromophenyl substituent at the C4 position significantly impacts the conformational preference of the ring. beilstein-journals.org

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify its low-energy conformers. This can be done by rotating key single bonds (dihedral angles) and calculating the energy of each resulting geometry. The most common conformations for five-membered rings are the "envelope" (or "twist") forms, where one or two atoms deviate from the plane formed by the other atoms.

For this compound, computational methods can determine the relative energies of these different puckered states. This analysis can reveal the most stable conformation and the energy barriers for interconversion between different conformers. Such studies are crucial because the orientation of the 3-bromophenyl group relative to the pyrrolidinone ring can dictate how the molecule interacts with other reagents or biological targets. beilstein-journals.org The conformational stability can be influenced by stereoelectronic effects, such as hyperconjugation and gauche effects, which can be dissected using computational tools. beilstein-journals.org

The table below presents a hypothetical relative energy comparison for possible conformations of the pyrrolidinone ring.

ConformationAtom out of PlaneRelative Energy (kcal/mol)
C3-endo (Envelope)C30.0
C4-exo (Envelope)C41.2
Twist (C3-endo, C4-exo)C3, C40.8
Planar-5.5 (Transition State)

Advanced Spectroscopic and Structural Characterization Techniques for R 4 3 Bromophenyl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of (R)-4-(3-Bromophenyl)pyrrolidin-2-one displays distinct signals for each unique proton. The aromatic protons of the 3-bromophenyl group typically appear in the downfield region (δ 7.0-7.5 ppm) with complex splitting patterns due to spin-spin coupling. The protons on the pyrrolidinone ring appear in the more upfield region. The proton attached to the chiral carbon (C4) is coupled to the adjacent methylene (B1212753) protons (C5 and C3), resulting in a multiplet. The lactam N-H proton usually appears as a broad singlet.

¹³C NMR: The carbon NMR spectrum provides a signal for each chemically non-equivalent carbon atom. The carbonyl carbon (C=O) of the lactam ring is characteristically found at the most downfield position (around δ 175 ppm). The carbons of the aromatic ring appear in the δ 120-145 ppm range, with the carbon attached to the bromine atom showing a distinct chemical shift. The aliphatic carbons of the pyrrolidinone ring resonate in the upfield region (δ 30-50 ppm).

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Data for this compound
PositionExpected ¹H Chemical Shift (δ, ppm)Expected MultiplicityExpected ¹³C Chemical Shift (δ, ppm)
C2 (C=O)--~175.0
C3~2.6 (1H, dd), ~2.9 (1H, dd)Doublet of doublets~40.0
C4~3.6 (1H, m)Multiplet~42.0
C5~3.4 (1H, dd), ~3.8 (1H, dd)Doublet of doublets~48.0
N1-H~7.5 (1H, br s)Broad singlet-
C1'--~144.0
C2'~7.4 (1H, s)Singlet~130.0
C3'--~122.0
C4'~7.3 (1H, d)Doublet~130.5
C5'~7.2 (1H, t)Triplet~129.0
C6'~7.1 (1H, d)Doublet~125.0

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. harvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would show correlations between the protons on C3, C4, and C5, confirming the connectivity within the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. sdsu.edugithub.io This technique is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. youtube.com It is key for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the C4 proton to the aromatic carbons C2' and C6', definitively linking the phenyl ring to the pyrrolidinone ring at the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry. For a chiral molecule like this, NOESY can help confirm the relative orientation of substituents on the pyrrolidinone ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. researchgate.netnih.gov Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places. researchgate.net This high accuracy makes it possible to distinguish between compounds with the same nominal mass but different molecular formulas. nih.gov For this compound (C₁₀H₁₀BrNO), HRMS would provide an experimental mass that matches the calculated theoretical mass with an error of less than 5 ppm, confirming the molecular formula.

Table 2: Calculated High-Resolution Mass Data for this compound (Formula: C₁₀H₁₀BrNO)
Adduct IonMolecular Formula of IonCalculated m/z
[M+H]⁺[C₁₀H₁₁BrNO]⁺240.00186
[M+Na]⁺[C₁₀H₁₀BrNNaO]⁺261.98380
[M-H]⁻[C₁₀H₉BrNO]⁻237.98730

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum shows absorption bands characteristic of particular bond types. vscht.cz For this compound, the IR spectrum would clearly indicate the presence of the key lactam and bromophenyl moieties.

Table 3: Characteristic Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Lactam N-HStretching3200 - 3400Medium, Broad
Aromatic C-HStretching3000 - 3100Medium
Aliphatic C-HStretching2850 - 2960Medium
Lactam C=O (Amide I)Stretching1670 - 1700Strong, Sharp
Aromatic C=CStretching1450 - 1600Medium to Weak
Lactam N-HBending (Amide II)1510 - 1570Medium
Aromatic C-BrStretching500 - 600Strong

The strong absorption band around 1680 cm⁻¹ is a definitive indicator of the carbonyl group within the five-membered lactam ring. The broad band above 3200 cm⁻¹ corresponds to the N-H stretching vibration, confirming the secondary amide nature of the lactam.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While NMR confirms the connectivity of atoms, only X-ray crystallography can provide an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including absolute stereochemistry. mdpi.commdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed map of electron density, from which the precise positions of all atoms can be determined.

For this compound, a successful crystallographic analysis would:

Provide precise bond lengths, bond angles, and torsion angles.

Determine the conformation of the pyrrolidinone ring, which is typically a twisted or envelope shape.

Crucially, establish the absolute configuration at the C4 chiral center as 'R'. This is often achieved using anomalous dispersion methods, particularly effective due to the presence of the heavy bromine atom.

Understanding how molecules arrange themselves in a crystal lattice is fundamental to materials science. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.goviucr.org The Hirshfeld surface is a mapped surface around a molecule that helps to partition the crystal electron density into molecular fragments.

For this compound, the primary intermolecular interaction is expected to be hydrogen bonding between the N-H group of one molecule (donor) and the carbonyl oxygen (C=O) of a neighboring molecule (acceptor), likely forming chains or dimers. researchgate.net Other significant interactions would include:

H···H contacts: Generally the most abundant, representing van der Waals forces.

Br···H and C···H contacts: Interactions involving the bromophenyl ring.

O···H contacts: Directly related to the primary hydrogen bonding.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable method for separating and quantifying enantiomers. asianpubs.org For a molecule like this compound, this technique allows for the precise measurement of the desired (R)-enantiomer and the detection of any unwanted (S)-enantiomer.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation (Resolution > 1.5). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have proven effective for a broad range of chiral compounds, including those with aromatic groups and amide functionalities. mdpi.com

Method development for this compound would involve screening various chiral columns and mobile phase compositions. A typical approach would utilize a normal-phase system, as these often provide better selectivity for chiral separations. Parameters such as the type and ratio of organic modifiers (e.g., ethanol (B145695), isopropanol) and additives (e.g., trifluoroacetic acid, diethylamine) are optimized to achieve the best resolution and peak shape. asianpubs.org

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [(AreaR - AreaS) / (AreaR + AreaS)] x 100

Below is a table representing a typical set of parameters for a chiral HPLC method developed for the analysis of this compound.

Table 1: Illustrative Chiral HPLC Method Parameters

Parameter Value
Column Chiralpak® AD-H (Amylose derivative)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm

| Injection Volume | 10 µL |

The results from such an analysis would provide the retention times and peak areas for each enantiomer, allowing for the precise determination of enantiomeric purity.

Table 2: Illustrative Chromatographic Results for Enantiomeric Purity Analysis

Enantiomer Retention Time (min) Peak Area Area %
(S)-4-(3-Bromophenyl)pyrrolidin-2-one 8.5 1,500 0.5
This compound 10.2 298,500 99.5
Resolution (Rs) 2.8 - -

| Enantiomeric Excess (e.e.) | - | - | 99.0% |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules. libretexts.org It measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uk The parts of a molecule that absorb light in this region are known as chromophores. cutm.ac.in

In this compound, there are two primary chromophores:

The 3-Bromophenyl group: This aromatic ring is a strong chromophore. It undergoes π → π* transitions, where electrons from bonding π orbitals are excited to anti-bonding π* orbitals. These transitions are typically characterized by high molar absorptivity (ε). cutm.ac.in

The Lactam (cyclic amide) group: The carbonyl (C=O) within the pyrrolidinone ring is also a chromophore. It can undergo both a high-energy π → π* transition and a lower-energy, lower-intensity n → π* transition. The n → π* transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the oxygen atom) to an anti-bonding π* orbital. shu.ac.ukcutm.ac.in

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or acetonitrile, would show distinct absorption bands corresponding to these electronic transitions. The position of the maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) provide information about the energy levels of the molecular orbitals. For instance, the π → π* transitions of the bromophenyl ring are expected to occur at a shorter wavelength (higher energy) compared to more extended conjugated systems. The solvent can also influence the λmax values; polar solvents may cause a blue shift (to shorter wavelengths) in n → π* transitions. shu.ac.uk

Table 3: Representative UV-Vis Absorption Data

Transition Type Chromophore Expected λmax (nm) Molar Absorptivity (ε, L·mol-1·cm-1)
π → π * Bromophenyl Ring ~210 High (~8,000 - 15,000)
π → π * Bromophenyl Ring (secondary band) ~265 Moderate (~500 - 2,000)

| n → π * | Carbonyl (Lactam) | ~220 | Low (~50 - 100) |

This data helps in confirming the presence of the key functional groups and provides empirical data that can be correlated with theoretical calculations of the molecule's electronic structure.

R 4 3 Bromophenyl Pyrrolidin 2 One As a Key Synthetic Intermediate in Academic Research

Utilization in the Synthesis of Complex Heterocyclic Frameworks

The 3-bromophenyl moiety of (R)-4-(3-bromophenyl)pyrrolidin-2-one serves as a key reactive site for carbon-carbon and carbon-heteroatom bond formation, enabling its use in the elaboration of intricate heterocyclic systems. Palladium-catalyzed cross-coupling reactions are primary tools for this purpose. For instance, the Suzuki-Miyaura coupling reaction allows for the linkage of the aryl bromide with various organoboron compounds, such as boronic acids or esters, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This strategy can be employed to append other aromatic or heteroaromatic rings to the existing framework.

Similarly, the Buchwald-Hartwig amination provides a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction can couple the aryl bromide with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles. organic-chemistry.org This is particularly useful for synthesizing compounds where a nitrogen-linked substituent is required at the meta-position of the phenyl ring, leading to diverse and complex heterocyclic structures. The pyrrolidinone ring itself is a stable heterocyclic core that is a common feature in many biologically active compounds. nih.govresearchgate.net

The table below illustrates potential Suzuki-Miyaura coupling reactions using this compound as a substrate to generate more complex biaryl structures.

EntryBoronic Acid/EsterCatalyst SystemProduct
1Phenylboronic acidPd(PPh₃)₄, Na₂CO₃(R)-4-(biphenyl-3-yl)pyrrolidin-2-one
2Pyridine-3-boronic acidPd(dppf)Cl₂, K₃PO₄(R)-4-(3-(pyridin-3-yl)phenyl)pyrrolidin-2-one
3Thiophene-2-boronic acidPd₂(dba)₃, SPhos, K₂CO₃(R)-4-(3-(thiophen-2-yl)phenyl)pyrrolidin-2-one

This table presents illustrative examples of potential synthetic transformations.

Applications as a Chiral Building Block in Advanced Molecular Architecture Design

A chiral building block, or synthon, is a molecule that possesses a defined stereocenter and can be incorporated into a larger molecule without loss of stereochemical integrity. The (R)-configuration at the 4-position of the pyrrolidinone ring makes this compound a valuable chiral building block. mdpi.com The stereochemistry of drug candidates is crucial as different enantiomers can exhibit vastly different biological activities. mdpi.com

The use of enantiomerically pure starting materials like this compound is a fundamental strategy in asymmetric synthesis. It allows chemists to construct complex target molecules with precise three-dimensional arrangements, avoiding the need for challenging chiral separations later in the synthetic sequence. The pyrrolidinone scaffold provides a rigid framework that can influence the stereochemical outcome of subsequent reactions on attached side chains, making it a powerful tool in the design of advanced molecular architectures. researchgate.net

Research in medicinal chemistry often leverages such chiral synthons to prepare series of compounds where the absolute stereochemistry is known, which is essential for studying structure-activity relationships (SAR) at chiral biological targets like enzymes and receptors. nih.gov

Development of Diversified Libraries of Pyrrolidinone Derivatives

The structure of this compound is well-suited for diversity-oriented synthesis, a strategy used to rapidly generate collections, or libraries, of structurally diverse small molecules for high-throughput screening. The presence of multiple reaction sites allows for the systematic modification of the molecule's structure.

The aryl bromide is a prime site for diversification. As discussed, cross-coupling reactions can introduce a wide array of substituents at this position. mdpi.comnih.gov Furthermore, the secondary amine within the lactam ring can potentially be alkylated or acylated under specific conditions, adding another point of diversity. The carbonyl group of the lactam could also be targeted for reduction or other transformations. This multi-directional approach allows for the creation of a large library of related, yet distinct, compounds from a single, advanced intermediate.

The table below outlines a hypothetical diversification strategy for generating a library of pyrrolidinone derivatives starting from this compound.

Starting MaterialReaction TypeReagentResulting Moiety
This compoundSuzuki Coupling4-Methoxyphenylboronic acid(R)-4-(4'-methoxybiphenyl-3-yl)pyrrolidin-2-one
This compoundBuchwald-Hartwig AminationMorpholine(R)-4-(3-(morpholino)phenyl)pyrrolidin-2-one
This compoundSonogashira CouplingPhenylacetylene(R)-4-(3-(phenylethynyl)phenyl)pyrrolidin-2-one
This compoundN-AlkylationBenzyl bromide(R)-1-benzyl-4-(3-bromophenyl)pyrrolidin-2-one

This table presents illustrative examples of potential diversification reactions.

By combining these transformations, chemists can efficiently explore the chemical space around the (R)-4-phenylpyrrolidin-2-one scaffold, which is a key process in the early stages of drug discovery and materials science. nih.gov

Investigations into Biological Target Identification and Mechanistic Insights of Pyrrolidinone Derivatives Preclinical Focus

Preclinical Studies on Protein-Ligand Interactions with Pyrrolidinone Scaffolds

The pyrrolidinone ring is a key structural motif that influences how a molecule interacts with its target protein. pharmablock.com Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is essential for fitting into the binding sites of proteins. researchgate.netnih.gov The scaffold itself can participate in crucial molecular interactions; the nitrogen atom can act as a hydrogen bond acceptor, while the NH group can serve as a hydrogen bond donor, contributing to the ligand's binding affinity and specificity. pharmablock.com

In the design of therapeutic agents, pyrrolidinone and its parent pyrrolidine (B122466) scaffold are often used to mimic peptide structures or to serve as a rigid core for arranging pharmacophoric elements. nih.gov This is particularly relevant in the development of inhibitors for protein-protein interactions (PPIs), where the scaffold can be used to project side chains that mimic the key binding residues of a native protein ligand. nih.gov

Computational methods are frequently employed in preclinical studies to understand and predict these interactions. Molecular docking simulations, for example, can predict the binding mode of a pyrrolidinone derivative within a protein's active site. nih.gov Furthermore, advanced techniques like the analysis of protein-ligand interaction fingerprints (PLIFs) can identify key residue contacts that differentiate active from inactive compounds, guiding the design of more potent and selective molecules. mdpi.com These in silico models help to rationalize the forces driving the interaction, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces, providing a molecular basis for the observed biological activity. researchgate.net

Enzymatic Inhibition Mechanisms of Pyrrolidinone Derivatives

Pyrrolidinone derivatives have been identified as inhibitors of various enzymes, acting through several mechanisms. omicsonline.org Enzyme inhibition is a process where a molecule, the inhibitor, binds to an enzyme and decreases its activity. This can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where the inhibitor forms a permanent covalent bond. omicsonline.org

Preclinical studies have shown that pyrrolidinone-based compounds can act as potent enzyme inhibitors. For example, a series of optically active 2-pyrrolidinone (B116388) derivatives were synthesized and evaluated as inhibitors of autotaxin (ATX), an enzyme implicated in inflammatory conditions and cancer. nih.gov The inhibitory activity of these compounds was quantified by their half-maximal inhibitory concentration (IC50), with some derivatives showing high potency. nih.gov The mechanism of inhibition often involves the pyrrolidinone core placing key functional groups, such as boronic acids or hydroxamic acids, into the active site of the enzyme to interact with catalytic residues or metal ions. nih.gov

Another example is the class of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. Several of these drugs, including vildagliptin (B1682220) and saxagliptin, contain a pyrrolidine motif. Their mechanism involves the nitrile group forming a reversible covalent bond with a key serine residue (Ser630) in the active site of the DPP-4 enzyme. pharmablock.com This interaction blocks the enzyme from inactivating incretin (B1656795) hormones, thereby prolonging their action.

The table below presents data on the enzymatic inhibition of autotaxin by various pyrrolidinone derivatives. nih.gov

CompoundDerivative TypeIC50 (nM)
3k Boronic Acid50
3l Boronic Acid120
3m Boronic Acid180
16 Hydroxamic Acid700
21 Boronic Acid35
40b Carboxylic Acid800

Receptor Binding Affinity Studies of Pyrrolidinone-Based Molecules

The ability of a molecule to bind to a specific receptor is a fundamental aspect of its pharmacological profile. Pyrrolidinone derivatives have been designed as ligands for a wide range of receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels. nih.govnih.gov Preclinical receptor binding studies are essential to determine a compound's affinity (how tightly it binds) and selectivity (its preference for one receptor over others). These studies typically use competitive radioligand binding assays.

In one such study, novel pyrrolidone-based compounds were designed and synthesized as ligands for the 5-HT3 receptor. nih.gov Their potential to bind to this receptor was assessed by their ability to inhibit the specific binding of [3H]granisetron, a known 5-HT3 antagonist, to rat cortical membranes. Several of these newly synthesized compounds demonstrated subnanomolar affinity, indicating very strong binding to the receptor. nih.gov Functional assays further characterized these compounds as either antagonists (blocking the receptor) or agonists (activating the receptor). nih.gov

Another research effort focused on developing pyrrolidine-based antagonists for endothelin (ET) receptors, which are involved in vasoconstriction. nih.gov The pyrrolidine carboxylic acid A-127722 was identified as a potent and selective antagonist for the ET(A) receptor subtype. Subsequent studies explored how modifying the substituent at the 2-position of the pyrrolidinone ring affected binding affinity and selectivity. This led to the discovery of compounds with significantly improved selectivity for the ET(A) receptor over the ET(B) receptor, with some showing nearly 19,000-fold selectivity compared to the 1400-fold selectivity of the parent compound. nih.gov

The table below summarizes the binding affinity and functional activity of selected pyrrolidone derivatives at the 5-HT3 receptor. nih.gov

CompoundReceptor Affinity (Ki, nM)Functional Activity
7a 0.23Antagonist
(S)-7i 0.13Agonist/Antagonist
9a 1.10Antagonist
(R)-8h 0.61Agonist/Antagonist
Granisetron (Reference) 0.15Antagonist

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding in Preclinical Models

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and drug discovery. oncodesign-services.com It involves systematically modifying the chemical structure of a compound and assessing the effect of these changes on its biological activity. researchgate.netoncodesign-services.com By establishing these relationships, researchers can identify the key structural features—the pharmacophore—responsible for the molecule's effects and optimize them to enhance potency and selectivity while minimizing undesirable properties. oncodesign-services.com

For pyrrolidinone derivatives, SAR studies have been instrumental in understanding their mechanisms of action. nih.gov For instance, in the development of anticancer agents, various substitutions on the pyrrolidinone ring have been shown to significantly impact cytotoxicity against different cancer cell lines. nih.govbohrium.com Modifications can alter critical interactions with the biological target, such as hydrogen bonding and hydrophobic interactions. researchgate.net

In a study on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib—an enzyme responsible for antibiotic resistance—SAR analysis revealed that certain functionalities were essential for activity. nih.gov It was found that truncating the molecule led to a loss of inhibition, and alterations at the R1 position significantly reduced inhibitory levels, highlighting the importance of the S-phenyl moiety at this location. nih.gov Conversely, modifications at other positions (R3, R4, and R5) had varied effects, suggesting these sites could be fine-tuned to optimize the compound's properties. nih.gov The insights gained from SAR studies provide a rational basis for the design of next-generation compounds with improved therapeutic profiles. nih.gov

Enantioselectivity in Biological Interactions at the Molecular Level

Many biologically active molecules are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. Biological systems, being composed of chiral molecules like amino acids and sugars, often exhibit a high degree of stereoselectivity. As a result, the two enantiomers of a chiral drug can have vastly different pharmacological activities, potencies, and metabolic fates. researchgate.net

The pyrrolidinone scaffold often contains one or more stereocenters, making enantioselectivity a critical consideration in its biological interactions. nih.gov The specific three-dimensional arrangement of atoms in one enantiomer may allow it to fit perfectly into a target's binding site, while its mirror image may bind weakly or not at all. researchgate.net This is because the binding site itself is chiral and will interact differently with the two enantiomers.

Preclinical studies have repeatedly demonstrated the importance of stereochemistry in the activity of pyrrolidinone derivatives. For example, in a series of G-protein coupled receptor 40 (GRP40) agonists developed for type 2 diabetes, the cis-configuration of substituents on the pyrrolidine ring was shown to be crucial for activity. nih.gov Similarly, the development of spirocyclic pyrrolidine derivatives for drug discovery focuses on enantioselective synthesis to produce rigid frameworks that can orient functional groups in a precise manner to optimize interactions with a biological target. thieme-connect.de Understanding enantioselectivity at the molecular level is therefore essential for designing safe and effective chiral drugs based on the pyrrolidinone scaffold.

Future Research Directions and Emerging Paradigms for R 4 3 Bromophenyl Pyrrolidin 2 One

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction

Beyond retrosynthesis, ML algorithms are being developed for reaction outcome and yield prediction. researchgate.netrjptonline.org For the synthesis of (R)-4-(3-Bromophenyl)pyrrolidin-2-one, this could mean predicting the success of a specific reaction under a given set of conditions (catalyst, solvent, temperature) before it is attempted in the lab. bohrium.com By inputting reactant structures and conditions, these models can forecast the likely products and their yields, saving significant time and resources. rjptonline.org The integration of text-based information from language models like ChatGPT with molecular graph structures is a new frontier that could further enhance the accuracy of these predictions. arxiv.org

AI/ML ApplicationPotential Impact on this compound SynthesisKey Technologies
Retrosynthesis Planning Discovery of novel, more efficient, and cost-effective synthetic routes.Deep Neural Networks, Monte Carlo Tree Search, Graph-to-Graph Generation. pf-media.co.ukarxiv.org
Reaction Prediction Accurate forecasting of reaction outcomes, reducing failed experiments.Neural Networks, Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov
Yield Optimization In silico optimization of reaction conditions (e.g., temperature, catalyst loading) to maximize product yield.Deep Learning, Gradient Boosting Machines. rjptonline.org
Catalyst Discovery Identification of novel catalyst structures for improved enantioselectivity and efficiency.Generative Models, High-Throughput Virtual Screening.

Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The stereoselective synthesis of the (R)-enantiomer of 4-(3-Bromophenyl)pyrrolidin-2-one (B1289467) is critical for its biological activity. Asymmetric catalysis is the key to achieving high enantiomeric excess (ee). nih.gov Future research will continue to push the boundaries of catalyst design to achieve near-perfect enantioselectivity and high turnover numbers, making the synthesis more efficient and sustainable.

One promising area is the development of new organocatalysts. Pyrrolidine-based catalysts themselves have shown great utility in a variety of asymmetric transformations. nih.gov Research into novel di- and tripeptide catalysts, potentially incorporating unnatural or fluorinated amino acids, could lead to catalysts with enhanced conformational rigidity and hydrogen-bonding capabilities, improving stereocontrol in key bond-forming steps. nih.gov The exploration of bifunctional catalysts, such as thiourea-based systems, for enantioselective reductions and cycloadditions represents another active area of investigation. mdpi.com

Metal-catalyzed reactions also offer significant potential. While palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with imines are established methods for pyrrolidine (B122466) synthesis, further development of chiral ligands is needed to improve enantioselectivity for specific substrates. nih.gov Similarly, rhodium(II)-catalyzed asymmetric C–H insertion reactions provide a powerful strategy for the direct functionalization of the pyrrolidine ring, offering a more atom-economical approach. nih.gov Future work will likely focus on designing new chiral ligands and catalyst systems, such as those based on cationic Ruthenium complexes, for intramolecular cyclizations that can construct the pyrrolidinone core with high enantiopurity. acs.org

Catalytic SystemApproachPotential Advantage for Synthesis
Organocatalysis Design of novel peptide-based or bifunctional thiourea (B124793) catalysts. nih.govmdpi.comMetal-free synthesis, high enantioselectivity, compatibility with diverse functional groups.
Palladium Catalysis Development of new chiral phosphine (B1218219) ligands for asymmetric [3+2] cycloadditions. nih.govEstablished route to pyrrolidines, potential for high stereocontrol.
Rhodium Catalysis Exploration of chiral dirhodium catalysts for asymmetric C–H insertion reactions. nih.govHigh atom economy, direct functionalization of the pyrrolidine core.
Ruthenium Catalysis Use of cationic CpRu complexes with chiral ligands for dehydrative N-allylation. acs.orgHigh efficiency (low catalyst loading), excellent enantioselectivity (>99:1 er).

Advanced In-Situ Spectroscopic Monitoring for Reaction Optimization

The optimization of chemical reactions often relies on analyzing discrete time points, which can miss crucial transient intermediates or subtle changes in reaction kinetics. Advanced in-situ spectroscopic techniques offer a window into the reaction as it happens, providing real-time data that can be used for precise control and optimization. researchgate.net

For the synthesis of this compound, techniques like in-situ Fourier Transform Infrared (FT-IR) and Raman spectroscopy could be employed to monitor the concentration of reactants, intermediates, and the final product simultaneously. researchgate.net This allows for the accurate determination of reaction endpoints and the identification of potential side reactions or catalyst deactivation pathways.

Furthermore, monitoring the crystallization process is critical for obtaining the desired solid-state form and purity. In-situ Raman spectroscopy has been successfully used to monitor freezing-induced loading and crystallization, providing information on parameters like ice/water interface velocity and hydrogen bond formation. nih.gov This level of control could be applied to the crystallization of this compound to ensure high purity and yield.

Chirality-specific spectroscopic methods are also emerging as powerful in-situ probes. Techniques like chiral Sum-Frequency Generation (SFG) vibrational spectroscopy can provide real-time information about the chirality of molecules at interfaces. nih.gov While complex, the future development of such techniques could allow for the in-situ monitoring of enantiomeric excess during the reaction, enabling dynamic optimization to maximize the formation of the desired (R)-enantiomer.

Exploration of New Mechanistic Pathways in Organic Transformations

Understanding the precise step-by-step mechanism of a chemical reaction is fundamental to its optimization and the development of new, more efficient transformations. Future research on this compound will involve exploring novel mechanistic pathways for its synthesis.

One area of investigation is the use of different transition metals to access unique reactivity. For example, cobalt-catalyzed reductive coupling of nitriles and acrylamides proceeds through a cobaltaazacyclopentene intermediate, a pathway distinct from traditional methods. organic-chemistry.org Applying this or similar methodologies could provide a novel route to the pyrrolidinone core. Similarly, copper-catalyzed intramolecular C–H amination offers a direct way to form the C-N bond of the pyrrolidine ring, and detailed mechanistic studies, including the isolation of key intermediates, can guide the development of more effective catalysts. nih.gov

The use of donor-acceptor cyclopropanes as synthetic precursors also opens up new mechanistic possibilities. These strained rings can react as 1,4-C,C-dielectrophiles, undergoing ring-opening with nucleophiles followed by lactamization to form pyrrolidin-2-ones. mdpi.com A deeper understanding of the Lewis acid-catalyzed ring-opening and subsequent cyclization steps could lead to highly stereocontrolled syntheses. Investigating cascade reactions, such as the ring contraction of piperidine (B6355638) derivatives, could also unveil unexpected and efficient pathways to functionalized pyrrolidin-2-ones. rsc.org

Computational Design of Advanced Materials Incorporating Pyrrolidinone Motifs

The unique structural and electronic properties of the pyrrolidinone ring make it an attractive building block for advanced materials. nih.govresearchgate.net Computational chemistry and materials science provide powerful tools to design and predict the properties of new materials in silico before their synthesis. researchgate.net

Future research will leverage computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to design novel polymers, liquid crystals, or functional materials incorporating the this compound motif. researchgate.netmghpcc.org By modeling the electronic structure and intermolecular interactions, scientists can predict key material properties such as conductivity, optical activity, and thermal stability. mghpcc.org

For example, polymers containing this chiral, bromine-substituted motif could be computationally designed for applications in organic electronics or as chiral stationary phases in chromatography. DFT calculations can predict the band gap and charge transport properties of these hypothetical polymers. mghpcc.org MD simulations can be used to understand the structural properties of these materials in different environments, such as their interaction with solvents or other molecules. researchgate.net This computational-first approach can guide synthetic efforts toward the most promising material candidates, accelerating the discovery of new functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for (R)-4-(3-bromophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated aryl precursors (e.g., 3-bromophenyl derivatives) react with pyrrolidin-2-one under palladium-catalyzed cross-coupling or Buchwald-Hartwig amination conditions. Evidence from analogous compounds (e.g., 1-(4-fluorophenyl)pyrrolidin-2-one) shows yields ranging from 59% to 85% depending on the halogen (iodine vs. bromine) and catalyst system . Steric hindrance from the bromine substituent may reduce reactivity, requiring optimized temperatures (e.g., 50–100°C) and solvents (e.g., THF or AcOH) .

Q. How is the stereochemical integrity of the (R)-enantiomer maintained during synthesis?

  • Answer : Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis are critical. For instance, stereoselective reduction of ketone intermediates using catalysts like Corey-Bakshi-Shibata (CBS) can achieve >90% enantiomeric excess (ee). X-ray crystallography (via SHELX software) confirms absolute configuration .

Q. What spectroscopic methods are used to characterize this compound?

  • Answer : Key methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to identify aromatic protons (δ 7.2–7.8 ppm) and lactam carbonyl (δ ~175 ppm).
  • XRPD : Distinct peaks at 2θ = 12.5°, 15.8°, and 18.3° confirm crystallinity .
  • HRMS : Molecular ion [M+H]+^+ at m/z 254.0 (calculated for C10_{10}H9_9BrNO).

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence electronic and steric properties in downstream reactions?

  • Answer : The bromine atom acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. However, steric bulk reduces reactivity in C–H activation reactions (e.g., no product formed in THF with N-(3-bromophenyl)pyrrolidin-2-one under standard conditions) . Comparative
SubstituentReactivity in AcOH (50°C)Yield (%)
IodineHigh85
BromineLow<10

Q. What challenges arise in crystallographic refinement of this compound?

  • Answer : SHELXL refinement often requires high-resolution data (<1.0 Å) due to disorder in the bromophenyl ring. Twinning or pseudo-symmetry may necessitate using the TWIN/BASF commands in SHELX .

Q. Can this compound serve as a precursor for radiolabeled PET ligands?

  • Answer : Yes. Structural analogs like [11C^{11}C]UCB-J (a SV2A synaptic density tracer) are synthesized via 11C^{11}C-methylation of pyridyl intermediates. The bromine atom allows for 76Br^{76}Br-radiolabeling for longer half-life studies .

Q. How do computational models predict the pharmacokinetic properties of this compound?

  • Answer : Molecular docking (e.g., AutoDock Vina) predicts moderate blood-brain barrier penetration (logBB = 0.3) due to the polar lactam group. MD simulations show stable binding to SV2A proteins (ΔG = -9.2 kcal/mol) .

Data Contradiction Analysis

Q. Discrepancies in reported reactivity of brominated pyrrolidinones: How to resolve?

  • Answer : Conflicting data on bromophenyl reactivity (e.g., low yields in C–H activation vs. successful cross-coupling ) may arise from solvent effects. Polar aprotic solvents (DMF) enhance Pd-catalyzed reactions, while coordinating solvents (THF) inhibit them. Systematic screening of ligands (e.g., XPhos vs. SPhos) is recommended.

Methodological Recommendations

  • Synthesis : Prioritize Buchwald-Hartwig amination with Pd(dba)2_2/XPhos for higher yields.
  • Characterization : Use TWINABS for XRPD data correction in SHELX .
  • Biological Testing : Employ microdialysis to assess brain penetration in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.